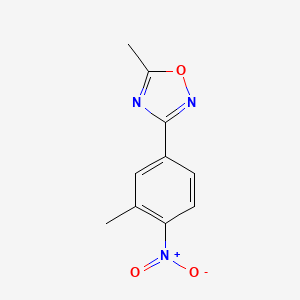![molecular formula C17H22N2O3S B4747932 N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4747932.png)
N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide
Vue d'ensemble
Description
N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide, also known as CTENA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. It has been shown to bind to certain proteins, including the enzyme dihydrofolate reductase, which is involved in DNA synthesis, and the protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the inhibition of cancer cell proliferation, and the modulation of certain signaling pathways in cells. Additionally, N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide is its broad range of potential applications in various scientific fields. Additionally, its relatively simple synthesis method makes it easily accessible for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Orientations Futures
There are several potential future directions for research on N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide. One area of interest is its potential use in the development of new antibiotics, particularly for the treatment of antibiotic-resistant bacterial infections. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in cancer therapy and other diseases. Finally, the development of new synthesis methods and modifications to the chemical structure of N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide may lead to the discovery of new compounds with even greater potential for scientific research and therapeutic applications.
Applications De Recherche Scientifique
N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been found to possess significant antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, suggesting its potential use in cancer therapy.
Propriétés
IUPAC Name |
(E)-N-(2-cyclohexylsulfanylethyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-17(18-12-13-23-16-4-2-1-3-5-16)11-8-14-6-9-15(10-7-14)19(21)22/h6-11,16H,1-5,12-13H2,(H,18,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHLYEZRHSFWFU-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohexylsulfanyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4747857.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4747871.png)
![2-{[(4-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B4747884.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747891.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4747904.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4747909.png)

![4-ethyl-3-(4-ethyl-5-methyl-3-thienyl)-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B4747924.png)
![4-[5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4747930.png)
![6,8-dichloro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4747940.png)
![1-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4747942.png)

![{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4747957.png)